CXL017 vs. Cytarabine (Ara-C): Quantitative Comparison of Acquired Resistance Development
CXL017 demonstrates a quantitatively superior resistance profile compared to the standard-of-care agent cytarabine (Ara-C). In chronic exposure studies using the multidrug-resistant HL60/MX2 leukemia cell line, cells failed to develop stable resistance to CXL017, while the same cells acquired >2000-fold resistance to cytarabine under identical experimental conditions [1].
| Evidence Dimension | Acquired resistance fold-change |
|---|---|
| Target Compound Data | Failed to develop stable resistance |
| Comparator Or Baseline | Cytarabine (Ara-C) >2000-fold resistance |
| Quantified Difference | >2000-fold differential in resistance acquisition |
| Conditions | Chronic exposure of HL60/MX2 multidrug-resistant leukemia cells |
Why This Matters
For procurement decisions, this evidence demonstrates that CXL017 is essential for long-term MDR reversal studies where standard agents rapidly induce high-level resistance, ensuring experimental consistency and avoiding the confounding variable of acquired resistance.
- [1] Das SG, Hermanson DL, Bleeker N, Lowman X, Li Y, Kelekar A, Xing C. Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017): a novel scaffold that resensitizes multidrug resistant leukemia cells to chemotherapy. ACS Chem Biol. 2013;8(2):327-335. View Source
